molecular formula C13H17NO3 B1341173 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid CAS No. 915923-72-7

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Cat. No.: B1341173
CAS No.: 915923-72-7
M. Wt: 235.28 g/mol
InChI Key: XTJFPDDBFZQSKY-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid is an organic compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a benzoic acid core substituted with a 2,2-dimethylpropanoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,2-dimethylpropanoyl chloride is added dropwise to a solution of 4-methylbenzoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-pivalamidobenzoic acid: Similar structure with a different substitution pattern.

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Contains a chlorophenyl group instead of a methyl group.

Uniqueness

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFPDDBFZQSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588239
Record name 3-(2,2-Dimethylpropanamido)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-72-7
Record name 3-(2,2-Dimethylpropanamido)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid
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